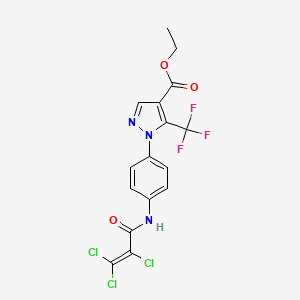

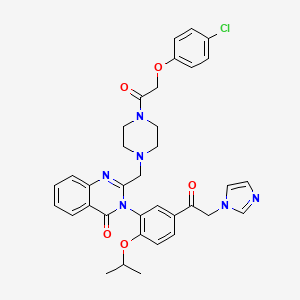

![molecular formula C28H29F3N4O4 B610410 N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1628838-42-5](/img/structure/B610410.png)

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

説明

RAF709 is a potent inhibitor of B-RAF and C-RAF (IC50s = 0.4 and 0.5 nM, respectively). It is selective for RAF kinases exhibiting >99% inhibition of only B-RAF, B-RAFV600E, and C-RAF in a panel of 456 kinases. However, DDR1, DDR2, FRK, and PDGFRβ are also inhibited by >80% at a concentration of 1 μM. RAF709 inhibits phosphorylation of MEK and ERK (EC50s = 0.02 and 0.1 μM, respectively) with minimal paradoxical activation, stabilizes BRAF-CRAF dimers (EC50 = 0.8 μM), and reduces proliferation of Calu-6 RAS mutant cells (EC50 = 0.95 μM). In a Calu-6 mouse non-small cell lung cancer (NSCLC) xenograft model, RAF709 (10-200 mg/kg) reduces ERK phosphorylation and decreases tumor volume in a dose-dependent manner without affecting total body weight.

RAF709 is a Raf kinase inhibitor.

科学的研究の応用

Antitumor Properties

RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases . It has been reported to have antitumor properties . RAF709 exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors such as vemurafenib, showing equal activity against both RAF monomers and dimers .

Treatment for Melanomas

Resistance to the RAF inhibitor vemurafenib arises commonly in melanomas driven by the activated BRAF oncogene . RAF709 has been found to inhibit MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling, with minimal paradoxical activation of wild-type RAF .

Treatment for RAS Mutant Cancers

RAF709 has demonstrated selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . It has shown a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation .

Treatment for BRAF Mutant Cancers

RAF709 has shown to elicit regression of primary human tumor-derived xenograft models with BRAF mutations with excellent tolerability .

Treatment for NRAS Mutant Cancers

RAF709 has also shown to elicit regression of primary human tumor-derived xenograft models with NRAS mutations .

Treatment for KRAS Mutant Cancers

RAF709 has demonstrated regression of primary human tumor-derived xenograft models with KRAS mutations .

作用機序

Target of Action

RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases . RAF kinases are the major oncoeffectors of KRAS , which are proteins that play a major role in cell signaling pathways that control cell growth and cell death .

Mode of Action

RAF709 exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors. It shows equal activity against both RAF monomers and dimers . This means that RAF709 can inhibit both single RAF proteins and pairs of RAF proteins that have bound together .

Biochemical Pathways

RAF709 affects the MAPK signaling pathway, which plays a major role in the regulation of cellular functions such as cell-cycle regulation, proliferation, survival, and migration . The pathway is activated by extracellular signals that induce the small G protein RAS to exchange GDP for GTP, resulting in activation of the RAF/MEK/ERK cascade . RAF709 inhibits this MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling .

Pharmacokinetics

RAF709 demonstrates a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation . This means that the drug’s effects on the body (pharmacodynamics) are directly related to its concentration in the body (pharmacokinetics) .

Result of Action

RAF709 shows antitumor activity in tumor cells harboring BRAF or RAS mutations . It selectively inhibits oncogenic signaling and proliferation in tumor cells . Furthermore, RAF709 elicits regression of primary human tumor-derived xenograft models with BRAF, NRAS, or KRAS mutations with excellent tolerability .

Action Environment

The action of RAF709 is influenced by the genetic environment of the tumor cells. It demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . This suggests that the genetic makeup of the tumor cells influences the efficacy of RAF709 .

特性

IUPAC Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMINFUAIDIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: RAF709 is an ATP-competitive kinase inhibitor that exhibits high potency and selectivity against RAF kinases [, ]. Unlike other RAF inhibitors, RAF709 demonstrates equal activity against both RAF monomers and dimers []. This unique characteristic allows it to inhibit MAPK signaling in tumors driven by BRAF mutations (including the common BRAFV600E), as well as those driven by mutant N- and KRAS []. This inhibition occurs with minimal paradoxical activation of wild-type RAF, leading to selective antitumor activity [].

A: The development of RAF709 involved a focus on drug-like properties and selectivity [, ]. A key challenge was balancing solubility with potent cellular activity, specifically the suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. This led to a change from an N-methylpyridone moiety to a tetrahydropyranyl oxy-pyridine derivative, enhancing solubility without compromising activity []. Further optimization to improve cell potency and mitigate human intrinsic clearance resulted in the discovery of LXH254 (a derivative of RAF709) currently in phase 1 clinical trials [].

A: RAF709 has shown promising results in both in vitro and in vivo studies. It effectively inhibited cell growth in cell lines harboring BRAF, NRAS, or KRAS mutations []. In vivo, it demonstrated a direct pharmacokinetic/pharmacodynamic relationship in KRAS mutant tumor models and caused regression of human tumor xenografts with BRAF, NRAS, or KRAS mutations, all while displaying excellent tolerability [].

A: While RAF709 demonstrated efficacy and selectivity, its high human intrinsic clearance hindered further development []. This spurred the development of LXH254, a derivative of RAF709, which addressed the clearance issue while retaining the desired potency and selectivity []. LXH254's promising profile has led to its advancement into phase 1 clinical trials [].

A: Research suggests that BRAF inhibitors (BRAFi) can paradoxically stimulate cancer-associated fibroblasts (CAFs) in BRAF-mutant melanoma, promoting tumor progression []. Interestingly, this effect appears to be specific to BRAFi and not observed with CRAF inhibitors or pan-RAF inhibitors like RAF709 []. This observation, though requiring further investigation, highlights the potential of RAF709 as a valuable tool to dissect the complexities of RAF signaling and its role in the tumor microenvironment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

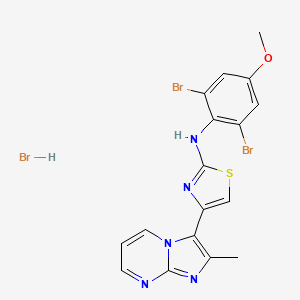

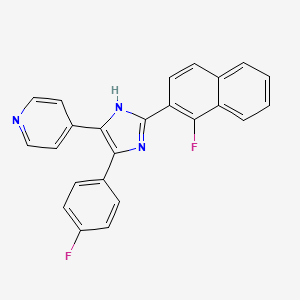

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

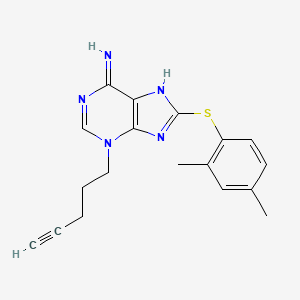

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

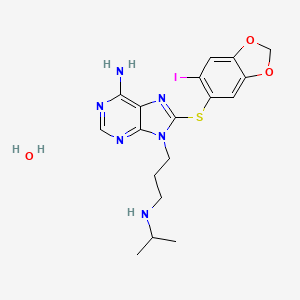

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)